alpha-Chaconine

Übersicht

Beschreibung

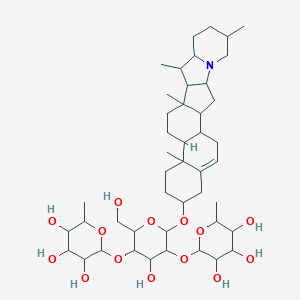

Alpha-chaconine is a steroidal glycoalkaloid (SGA) predominantly found in potatoes (Solanum tuberosum), particularly in sprouts and green tubers. Its structure comprises a solanidine aglycone linked to a trisaccharide side chain (L-rhamnose-D-galactose-D-glucose) . This compound exhibits both toxic and therapeutic properties. At high concentrations, it disrupts cell membranes, inhibits acetylcholinesterase, and causes gastrointestinal distress . Conversely, at controlled doses, it demonstrates anticancer, anti-angiogenic, and anti-inflammatory activities by modulating signaling pathways such as JNK, PI3K/Akt, and NF-κB .

Vorbereitungsmethoden

Extraction Methods of Alpha-Chaconine

Solvent-Based Extraction from Plant Material

The most widely adopted strategy for this compound isolation involves solvent extraction from potato sprouts or tubers. A methanol-water-acetic acid system (MeOH/H₂O/CH₃COOH, 400/100/50 v/v/v) has demonstrated high efficiency in recovering glycoalkaloids, including this compound and its structural analog alpha-solanine . This acidic methanol solution disrupts plant cell membranes, facilitating the release of glycoalkaloids while stabilizing their chemical structure.

In a representative protocol, 50 g of fresh potato sprouts yielded 2.8 ± 0.62 g of crude extract, with a total glycoalkaloid content of 216.5 mg/100 g . The acetic acid component enhances solubility by protonating the alkaloid’s tertiary amine group, while methanol acts as a polar aprotic solvent to dissolve glycosidic moieties.

Optimization of Extraction Parameters

Critical parameters influencing extraction efficiency include:

-

Solvent polarity : Methanol’s intermediate polarity (dielectric constant: 32.7) balances solubility for both aglycone (solanidine) and glycosylated forms .

-

Acid concentration : A 5–10% acetic acid concentration prevents alkaloid degradation during prolonged extraction .

-

Temperature : Room-temperature extraction minimizes thermal decomposition of heat-labile glycoalkaloids .

Purification Techniques

Centrifugal Partition Chromatography (CPC)

CPC, a liquid-liquid separation technique, has emerged as the gold standard for this compound purification. The ethyl acetate/butanol/water (15/35/50 v/v/v) solvent system achieves baseline separation of this compound from alpha-solanine due to differential partitioning coefficients .

Table 1. CPC Purification Outcomes for this compound

| Parameter | Value |

|---|---|

| Crude extract input | 2.8 g |

| This compound yield | 54 mg |

| Alpha-solanine yield | 15 mg |

| Purity (HPLC) | >92% |

| Recovery rate | 78.3% |

The hydrophilic-lipophilic balance of the solvent system enables selective migration: this compound’s trisaccharide moiety (two α-L-rhamnoses and one β-D-glucose) increases hydrophilicity compared to alpha-solanine’s β-D-galactose-containing trisaccharide .

Analytical Validation of this compound

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 208 nm provides robust quantification. A C18 column (150 × 4.6 mm, 3.5 μm) operated with a gradient of 0.1% formic acid in water (A) and acetonitrile (B) achieves resolution (R > 1.5) between this compound (tR ≈ 11.2 min) and alpha-solanine (tR ≈ 13.8 min) .

Table 2. HPLC Method Parameters

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse XDB-C18 |

| Flow rate | 1.0 mL/min |

| Gradient | 20–60% B over 20 min |

| Injection volume | 10 μL |

| LOD | 0.1 μg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS confirms structural integrity through characteristic fragmentation patterns. Electrospray ionization in positive mode ([M+H]⁺ m/z 852.4) generates diagnostic ions:

-

m/z 706.3 (loss of α-L-rhamnose)

-

m/z 560.2 (sequential loss of two α-L-rhamnoses)

Collision-induced dissociation (CID) at 35 eV optimizes fragment yield, enabling differentiation from co-eluting isomers .

Stability Considerations

Light and pH Sensitivity

Exposure to UV light (λ = 254 nm) induces photosomerization within 24 hours, while alkaline conditions (pH > 8.5) hydrolyze glycosidic bonds, releasing solanidine . Buffering extraction and purification steps at pH 4–6 mitigates degradation.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Chaconine undergoes several chemical reactions, including acid hydrolysis and enzymatic hydrolysis . These reactions are essential for the degradation of this compound into less toxic compounds.

Common Reagents and Conditions:

Acid Hydrolysis: Requires high temperatures (up to 85°C) and generates significant chemical waste.

Enzymatic Hydrolysis: Utilizes enzymes such as alpha-rhamnosidase, beta-glucosidase, and beta-galactosidase to break down this compound into solanidine.

Major Products Formed: The primary product formed from the hydrolysis of this compound is solanidine, a less toxic compound .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanisms of Action:

Alpha-chaconine has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in human colon cancer cells (HT-29) through a concentration-dependent mechanism. The activation of caspase-3, a critical enzyme in the apoptotic pathway, was observed following treatment with this compound, suggesting its potential role as an anti-cancer agent .

Endometrial Cancer Studies:

In a study involving the RL95-2 human endometrial cancer cell line, this compound exhibited inhibitory effects on cell proliferation by influencing the Akt signaling pathway and estrogen receptor activity. The compound demonstrated significant cytotoxicity at low concentrations, indicating its potential for therapeutic applications in hormone-sensitive cancers .

Cellular Biology

Effects on Cell Function:

this compound affects cellular mechanisms by disrupting tight junctions and impairing the mechanical barrier function of epithelial cells. This disruption leads to increased apoptosis and decreased cell proliferation rates. The compound has been shown to alter the expression of genes related to tight junction proteins, which are crucial for maintaining epithelial integrity .

Oxidative Stress Induction:

The glycoalkaloid increases oxidative stress markers by elevating malondialdehyde levels while decreasing total glutathione content and antioxidant enzyme activities. This suggests that this compound may have dual roles in promoting cell death while also contributing to oxidative damage .

Food Safety and Toxicology

Toxicity Assessment:

this compound is recognized for its toxicity at high concentrations, particularly in food products such as potato crisps. Analytical methods have been developed to quantify this compound levels in commercial food items to ensure consumer safety. These methods include QuEChERS extraction followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for accurate detection .

Cooking Effects:

Research has shown that cooking methods can significantly reduce the levels of this compound and its counterpart, alpha-solanine, in potatoes. Understanding how cooking affects these glycoalkaloids is essential for developing safe consumption practices and reducing toxicity risks associated with raw potato products .

Summary Table of Applications

Wirkmechanismus

Alpha-Chaconine exerts its effects by disrupting the cell cycle, destroying the mechanical barrier and permeability of mucosal epithelium, inhibiting cell proliferation, and accelerating cell apoptosis . It interacts with mitochondrial membranes, leading to increased cell permeability and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Alpha-chaconine is often compared to structurally and biosynthetically related SGAs, particularly alpha-solanine , as well as other steroidal alkaloids like alpha-tomatine (tomato) and diosgenin (a steroidal saponin). Below is a detailed analysis:

This compound vs. Alpha-Solanine

Key Findings :

- Structural Differences: The trisaccharide moieties influence solubility and bioactivity. This compound’s galactose-glucose-rhamnose chain enhances membrane disruption compared to alpha-solanine’s rhamnose-rich side chain .

- Synergistic Toxicity : Combined exposure to this compound and alpha-solanine in snails and humans amplifies toxicity, likely due to enhanced membrane permeabilization .

This compound vs. Alpha-Tomatine

Key Findings :

- Species-Specific Biosynthesis : this compound and alpha-solanine are absent in Brassica species due to a missing solanidine synthesis pathway, whereas alpha-tomatine is unique to tomatoes .

- Health Implications : Tomato SGAs (e.g., alpha-tomatine) are increasingly linked to health benefits, contrasting with potato SGAs’ dual toxic/therapeutic roles .

This compound vs. Diosgenin

Key Findings :

- Structural vs. Functional Similarity : Both compounds target MMPs but differ in backbone structure (alkaloid vs. saponin) and signaling pathways .

Biologische Aktivität

Alpha-chaconine is a glycoalkaloid primarily found in potatoes (Solanum tuberosum), known for its significant biological activity, particularly its cytotoxic effects on various cell types. This article explores the mechanisms underlying its biological activity, including its impact on cell proliferation, apoptosis, and cellular barrier functions.

Overview of this compound

This compound is one of the two major glycoalkaloids in potatoes, the other being alpha-solanine. Both compounds are toxic at high concentrations and can induce various physiological responses in human and animal cells. The toxicity of this compound has been linked to its ability to disrupt cellular functions, which can lead to severe health issues when consumed in large quantities.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in human colon cancer cells (HT-29) via inhibition of the extracellular signal-regulated kinase (ERK) pathway. This leads to the activation of caspase-3, a critical enzyme in the apoptosis process. The study demonstrated that caspase inhibitors could prevent cell death induced by this compound, highlighting its role in promoting apoptosis through specific signaling pathways .

- Impact on Intestinal Epithelial Cells : In studies using mouse small intestinal epithelial cells, this compound treatment resulted in decreased cell proliferation and increased apoptosis rates. It also disrupted the mechanical barrier function of these cells by reducing the expression of tight junction proteins such as zonula occludens-1 (ZO-1) and occludin, leading to increased permeability and potentially contributing to intestinal damage .

Antioxidant Activity

This compound affects the antioxidant capacity of cells. In treated epithelial cells, there was an increase in malondialdehyde (MDA) levels, indicating oxidative stress, alongside a decrease in total glutathione (T-GSH) content and reduced activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that this compound not only induces cell death but also compromises the cell's ability to counteract oxidative damage .

Case Studies

- Toxicity Study in Hamsters : A 28-day study on Syrian Golden hamsters examined the effects of different ratios of alpha-solanine and this compound. The highest doses caused significant gastrointestinal distress, with animals experiencing fluid-filled intestines. Gene expression profiling revealed alterations in metabolic pathways associated with lipid and energy metabolism, particularly at higher ratios of alpha-solanine .

- Cell Culture Experiments : In vitro experiments demonstrated that exposure to varying concentrations of this compound led to significant changes in cell viability and apoptosis rates across different time points. The concentration-response relationship highlighted the compound's potent cytotoxicity .

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Concentration (μg/mL) | Time (h) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| 0 | 24 | 100 | 5 |

| 0.4 | 24 | 85 | 15 |

| 0.8 | 24 | 60 | 30 |

| 0 | 48 | 100 | 5 |

| 0.4 | 48 | 75 | 25 |

| 0.8 | 48 | 45 | 50 |

Table 2: Antioxidant Enzyme Activities Post this compound Treatment

| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | T-GSH Content (μmol/g protein) |

|---|---|---|---|

| Control | 150 | 200 | 10 |

| This compound (0.4) | 120 | 180 | 8 |

| This compound (0.8) | 90 | 150 | 5 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying α-chaconine in plant extracts, and how should researchers validate their accuracy?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry is the gold standard for quantifying α-chaconine. For validation, researchers should:

- Use calibration curves with pure α-chaconine standards (e.g., 1–100 µM range).

- Report retention times, peak purity, and limit of detection (LOD)/quantification (LOQ) .

- Compare results with established protocols (e.g., QuEChERS extraction) to ensure reproducibility .

Q. How does α-chaconine’s molecular structure influence its bioactivity, and what computational tools can predict its interactions?

- Methodological Answer : The glycoalkaloid’s trisaccharide moiety and steroidal backbone are critical for membrane disruption and receptor binding. Computational approaches include:

- Molecular docking (e.g., AutoDock Vina) to model interactions with targets like AP-1 .

- Density functional theory (DFT) to analyze electronic properties affecting reactivity .

- Validation via in vitro assays (e.g., cytotoxicity in macrophage cell lines) to confirm computational predictions .

Advanced Research Questions

Q. What experimental designs are optimal for studying the cytotoxic and anti-inflammatory duality of α-chaconine in sepsis models?

- Methodological Answer :

- In vitro : Use LPS-stimulated RAW 264.7 macrophages to measure AP-1 suppression (via luciferase reporter assays) and cytotoxicity (via MTT/WST-1 assays). Dose-response curves (0.1–10 µM) should clarify therapeutic windows .

- In vivo : Murine sepsis models (e.g., cecal ligation and puncture) require ethical approval (FINER criteria) and rigorous controls. Measure serum cytokines (IL-6, TNF-α) and survival rates, ensuring statistical power (n ≥ 10/group) .

Q. How can researchers resolve contradictions in α-chaconine’s reported antibacterial efficacy across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Extraction methods : Standardize solvents (e.g., methanol vs. ethanol) and purity checks (≥95% by HPLC) .

- Bacterial strains : Use ATCC reference strains and clarify MIC/MBC endpoints.

- Synergistic effects : Test combinatorial ratios (e.g., 1:1 α-chaconine:α-solanine) to assess potentiation .

Q. What statistical frameworks are critical for analyzing α-chaconine’s dose-dependent effects in heterogeneous cell populations?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Cluster analysis to identify subpopulations with divergent responses .

Q. Methodological Best Practices

- Reproducibility : Document solvent storage conditions (-80°C for DMSO stocks), cell passage numbers, and instrument settings .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo work and cite primary literature for compound sourcing .

- Data Transparency : Deposit raw HPLC/cytotoxicity data in repositories (e.g., Zenodo) and link to supplementary files in publications .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNQWWGVEGFKRU-AJDPQWBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016601 | |

| Record name | alpha-Chaconine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

852.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20562-03-2 | |

| Record name | α-Chaconine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20562-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chaconine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chaconine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Chaconine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHACONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QOL0LIM81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.